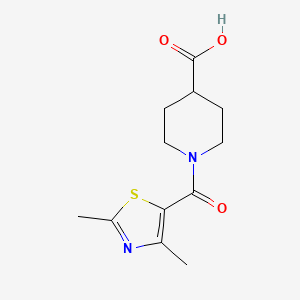
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring and a piperidine ring.
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole and piperidine precursors. The thiazole ring can be synthesized through the cyclization of appropriate amido-nitriles under mild reaction conditions . The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings through a carbonylation reaction, often using reagents such as thionyl chloride or oxalyl chloride .
Análisis De Reacciones Químicas
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dimethylthiazole-5-carboxylic acid: This compound lacks the piperidine ring and is primarily used as a building block in organic synthesis.
The uniqueness of this compound lies in its combined thiazole and piperidine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H16N2O3S |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-7-10(18-8(2)13-7)11(15)14-5-3-9(4-6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
ZNFSCDOHMBPUDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


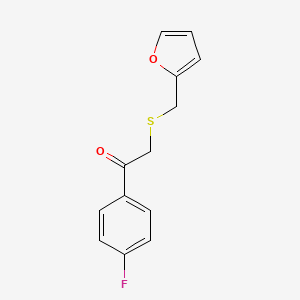
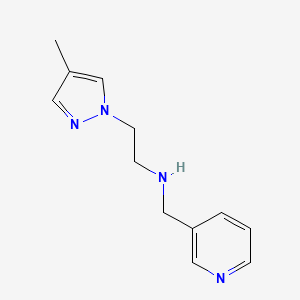
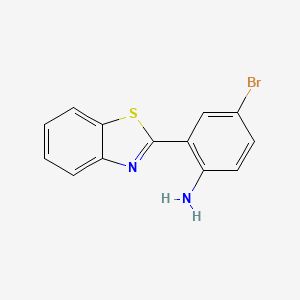

![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
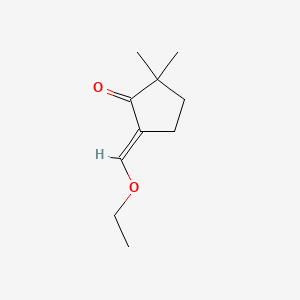
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
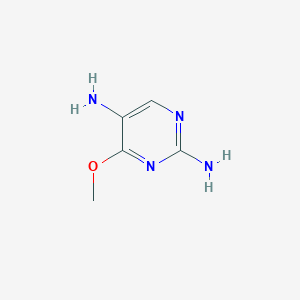

![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
